molecular formula C19H18N2O6 B2822060 2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile CAS No. 370572-64-8

2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B2822060
CAS No.: 370572-64-8
M. Wt: 370.361
InChI Key: XBHWLBRJORRXJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound featuring a pyrano[4,3-b]pyran core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization with ethyl acetoacetate under reflux conditions. The reaction is often catalyzed by piperidine or another organic base to facilitate the formation of the pyrano[4,3-b]pyran ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Solvent recovery and recycling are also critical to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: Quinones and related derivatives.

    Reduction: Alcohols and diols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

Biologically, 2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile has shown potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its therapeutic potential. Its structural features suggest it could be effective in targeting specific enzymes or receptors involved in disease processes.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-7-methyl-5-oxo-4-phenyl-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile
  • 2-Amino-4-(3-ethoxy-4-(4-methylbenzyl)oxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Uniqueness

Compared to similar compounds, 2-Amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrano[4,3-b]pyran-3-carbonitrile stands out due to the presence of the trimethoxyphenyl group. This group enhances its biological activity and provides additional sites for chemical modification, making it a versatile compound for various applications.

This detailed overview highlights the significance of this compound in scientific research and industrial applications

Properties

IUPAC Name

2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O6/c1-9-5-12-16(19(22)26-9)15(11(8-20)18(21)27-12)10-6-13(23-2)17(25-4)14(7-10)24-3/h5-7,15H,21H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBHWLBRJORRXJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C(=C3)OC)OC)OC)C(=O)O1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.